![molecular formula C28H23BrN2O2 B2888265 13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860787-06-0](/img/structure/B2888265.png)

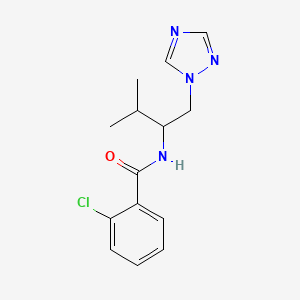

13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

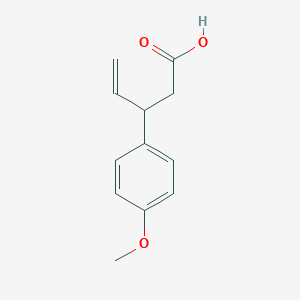

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .

Synthesis Analysis

Acridine derivatives have been synthesized using various methods. For instance, dimethyl acridine (DMAc) and carbazole (Cz) donors were utilized to synthesize a novel acridine-carbazole hybrid donor . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis

The molecular structure of acridine derivatives is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . Intercalation into double-stranded DNA is quite likely due to the planar form .Chemical Reactions Analysis

Acridine derivatives have been found to exhibit a wide range of chemical reactions. They have been used in the synthesis of various compounds and have been found to exhibit notable TADF and AIE features .Physical And Chemical Properties Analysis

The physical and chemical properties of acridine derivatives are unique due to their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .Mécanisme D'action

The mechanism of action of 13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine is not fully understood. However, it is believed to act by binding to the active site of enzymes and interfering with their activity. Additionally, this compound has been shown to bind to certain proteins and inhibit their activity.

Biochemical and Physiological Effects

This compound has been studied for its potential to be used as a drug for the treatment of cancer. In preclinical studies, this compound has been shown to inhibit the growth of certain types of cancer cells in vitro and in vivo. Additionally, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Avantages Et Limitations Des Expériences En Laboratoire

13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine has several advantages for use in laboratory experiments. It is a relatively stable compound and has a high solubility in organic solvents. Additionally, it is non-toxic and can be easily synthesized. However, this compound is not widely available and may be difficult to obtain in large quantities.

Orientations Futures

There are several potential future directions for the study of 13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine. These include further exploration of the mechanism of action of this compound, as well as its potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the potential of this compound as an inhibitor of protein-protein interactions and as a fluorescent probe for imaging in vivo. Other potential future directions include the exploration of the potential of this compound as an inhibitor of the enzyme proteasome, as well as its potential use in drug delivery systems.

Méthodes De Synthèse

The synthesis of 13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine has been reported in several studies. The most common method is the reaction of 4-bromobenzyl bromide and 8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or toluene at room temperature. The reaction is generally complete in a few hours and the product is isolated by filtration or extraction.

Applications De Recherche Scientifique

13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine has been studied for its potential to be used in a range of scientific research applications. It has been studied as a fluorescent probe for imaging in vivo, as an inhibitor of protein-protein interactions, and as a potential drug for the treatment of cancer. Additionally, this compound has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential to inhibit the activity of the enzyme proteasome, which is involved in the degradation of proteins.

Propriétés

IUPAC Name |

13-[(4-bromophenyl)methyl]-8,11-dimethoxy-5,6-dihydroindolo[3,2-c]acridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23BrN2O2/c1-32-24-13-14-25(33-2)27-22(24)15-18-9-12-21-20-5-3-4-6-23(20)31(28(21)26(18)30-27)16-17-7-10-19(29)11-8-17/h3-8,10-11,13-15H,9,12,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFYIHAUVKQPJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C3CCC4=C(C3=NC2=C(C=C1)OC)N(C5=CC=CC=C45)CC6=CC=C(C=C6)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2888183.png)

![3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2888185.png)

![1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888188.png)

![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)

![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2888194.png)

![1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole](/img/structure/B2888195.png)

![N-cyclopentyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2888204.png)